Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate
Description
Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a substituted aromatic amine and an ethyl ester group. Its structure includes:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- Substituents: 2,4-Difluorophenylamino group at position 2: Introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing intermolecular interactions. Methyl group at position 4: A simple electron-donating substituent that modulates electronic density on the pyrimidine ring. Ethyl ester at position 5: A common functional group in prodrugs, improving lipophilicity for enhanced membrane permeability.
This compound is structurally analogous to bioactive pyrimidines used in pharmaceuticals, particularly kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
ethyl 2-(2,4-difluoroanilino)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-3-21-13(20)10-7-17-14(18-8(10)2)19-12-5-4-9(15)6-11(12)16/h4-7H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEBUMAIGRWHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiviral properties, suggesting that this compound may interact with viral proteins or enzymes.
Mode of Action
It’s known that the compound undergoes a dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure. This rearrangement can be catalyzed by acids, bases, heat, or light.
Result of Action
Given its potential antiviral properties, it may inhibit the replication of viruses at the cellular level, thereby preventing the spread of infection.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the Dimroth rearrangement that this compound undergoes can be accelerated by heat or light.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative.
Biological Activity
Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate (CAS Number: 2270909-91-4) is a synthetic compound belonging to the pyrimidine class of heterocycles. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C14H13F2N3O2
- Molecular Weight : 293.27 g/mol
- Purity : >95%
Research indicates that compounds similar to this compound may exert their biological effects through the modulation of key signaling pathways. Specifically, they can influence the RAS-RAF-MEK-ERK signaling cascade, which is crucial in regulating cell proliferation, survival, and differentiation. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
Biological Activities
-
Anticancer Activity
- This compound has shown promise as an anticancer agent. Compounds that inhibit ERK (extracellular signal-regulated kinase) have been linked to reduced tumor growth and increased apoptosis in cancer cells .
- A study demonstrated that derivatives of pyrimidine compounds could selectively inhibit cancer cell lines by targeting specific kinases involved in tumorigenesis .
- Inhibition of Enzymatic Activity
- Antimicrobial Properties
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of ERK signaling | |
| Enzyme Inhibition | Targeting kinases | |
| Antimicrobial | Potential inhibition of pathogens |
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer properties of pyrimidine derivatives, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate (Compound A) with structurally related pyrimidine derivatives:
Key Findings:
Compound D’s difluoromethyl group at position 4 creates a more polarized pyrimidine ring than Compound A’s methyl group, altering reactivity .
Structural Flexibility :
- Compound B’s tetrahydro-pyrimidine core reduces aromaticity, limiting π-stacking interactions but increasing conformational flexibility for target accommodation .
Functional Group Impact: The ethyl ester in Compound A and others enhances membrane permeability, a common strategy in prodrug design . Compound E’s aminoethyl side chain introduces a protonatable nitrogen, favoring solubility in acidic environments (e.g., lysosomes) .
Biological Relevance: Fluorine atoms in Compound A and B may confer resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs . The thioxo group in Compound B could act as a hydrogen-bond acceptor, mimicking carbonyl groups in enzyme substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
